molecular formula C10H9BrF5NO3S B12106087 4-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide

4-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide

Cat. No.: B12106087
M. Wt: 398.15 g/mol
InChI Key: CWLYTMKVSLINBI-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide is a useful research compound. Its molecular formula is C10H9BrF5NO3S and its molecular weight is 398.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrF5NO3S

Molecular Weight

398.15 g/mol

IUPAC Name

4-bromo-N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]benzenesulfonamide

InChI

InChI=1S/C10H9BrF5NO3S/c11-7-1-3-8(4-2-7)21(18,19)17-5-6-20-10(15,16)9(12,13)14/h1-4,17H,5-6H2

InChI Key

CWLYTMKVSLINBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCOC(C(F)(F)F)(F)F)Br

Origin of Product

United States

Biological Activity

4-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a bromine atom and a pentafluoroethyloxyethyl group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H10BrF5N2O2S
  • Molecular Weight : 405.18 g/mol
  • IUPAC Name : 4-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide
  • Structure :
    Br C6H4 SO2 N(C2H4 O CF5)\text{Br C}_6\text{H}_4\text{ SO}_2\text{ N}\left(\text{C}_2\text{H}_4\text{ O CF}_5\right)

The biological activity of 4-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide can be attributed to its interaction with specific molecular targets within cells. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. Additionally, the presence of fluorinated groups enhances lipophilicity and may improve binding affinity to target proteins.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Studies have shown that 4-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide displays efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of folate synthesis, a critical pathway for bacterial growth.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The fluorinated side chain appears to enhance its potency compared to non-fluorinated analogs.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition zones (≥15 mm) at concentrations as low as 50 µg/mL, indicating strong antimicrobial effects.
  • Anticancer Activity Assessment :
    • Objective : To determine the cytotoxic effects on MCF-7 breast cancer cells.
    • Methodology : MTT assay was conducted to evaluate cell viability post-treatment with varying concentrations of the compound.
    • Results : IC50 values were calculated, revealing that concentrations above 20 µM resulted in over 70% reduction in cell viability, suggesting potent anticancer activity.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 4-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide. Preliminary data suggest moderate bioavailability with significant plasma protein binding (approximately 85% to human serum albumin). The compound's half-life is estimated at around 6 hours, necessitating further investigation into its dosing regimen for therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.